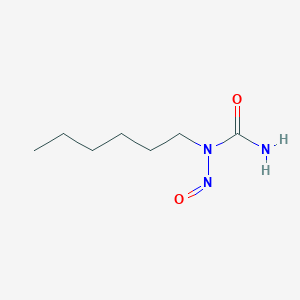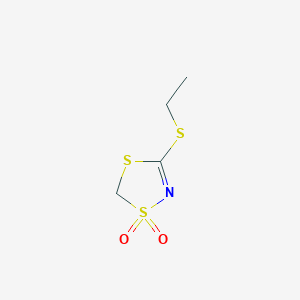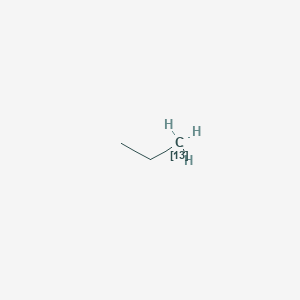
Propano (1-13C)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor 5-HT3.
Biología: El compuesto se utiliza para investigar el papel de los receptores de serotonina en diversos procesos biológicos.
Medicina: BRL-46470 ha demostrado ser prometedor como agente antiemético y ansiolítico, aunque no se ha desarrollado para su uso médico.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina
Mecanismo De Acción
BRL-46470 ejerce sus efectos antagonizando selectivamente el receptor de serotonina 5-HT3. Este receptor participa en la transmisión de señales en los sistemas nervioso central y periférico. Al bloquear este receptor, BRL-46470 puede prevenir la activación de las respuestas neuronales que provocan náuseas y ansiedad .
Safety and Hazards
Direcciones Futuras
Propane (1-13C) has potential applications in various fields. For instance, it can be used in hyperpolarized carbon-13 MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . More details about the future directions of Propane (1-13C) can be found in the referenced papers .
Análisis Bioquímico
Biochemical Properties
The analysis of the carbon-13 magnetic resonance spectrum of Propane (1-13C) yields one-, two-, and three-bond coupling constants between 13C nuclei and protons . These data serve as reference values in the experimental and theoretical study of substituent effects .
Molecular Mechanism
The molecular mechanism of Propane (1-13C) primarily involves its interactions with other molecules through its carbon-13 atom. The carbon-13 atom can be detected using nuclear magnetic resonance (NMR), allowing researchers to track the molecule’s interactions and transformations .
Temporal Effects in Laboratory Settings
The temporal effects of Propane (1-13C) in laboratory settings are primarily related to its stability. As a stable isotope, Propane (1-13C) does not undergo radioactive decay, making it suitable for long-term studies .
Metabolic Pathways
Propane (1-13C) can be involved in various metabolic pathways, just like regular propane. The carbon-13 label allows researchers to track the molecule’s metabolic transformations using NMR .
Métodos De Preparación
La síntesis de BRL-46470 implica la condensación de cloruro de 3,3-dimetilindolina-1-carbonilo con endo-8-metil-8-azabiciclo[3.2.1]octan-3-amina utilizando trietilamina, seguida de salificación con ácido clorhídrico. Los intermediarios se obtienen mediante la metilación de 3-metilindol con yoduro de metilmagnesio/yoduro de metilo, seguida de hidrogenación con hidrógeno sobre platino en ácido acético para dar 3,3-dimetilindolina. Ésta se trata entonces con fosgeno y trietilamina para obtener el intermediario .
Análisis De Reacciones Químicas
BRL-46470 experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: El compuesto puede reducirse utilizando agentes reductores comunes.
Sustitución: Se somete a reacciones de sustitución, en particular en las porciones de indolina y azabiciclo. Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno, platino, fosgeno y trietilamina.
Comparación Con Compuestos Similares
BRL-46470 es único por sus fuertes efectos ansiolíticos y sus menores efectos secundarios en comparación con otros antagonistas del receptor 5-HT3. Algunos compuestos similares incluyen:
- Zatosetrón
- Bemesetrón
- Tropanserin
- Tropisetrón
- Granisetrón Estos compuestos también actúan como antagonistas del receptor 5-HT3, pero difieren en su potencia, duración de acción y perfiles de efectos secundarios .
Propiedades
IUPAC Name |
(113C)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17251-65-9 | |
| Record name | 17251-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propane (1-13C) help us understand the mechanism of propane aromatization on Zn-modified zeolites?
A: Propane (1-13C), specifically propane-1-13C, allows researchers to track the fate of the labeled carbon atom during the aromatization reaction using techniques like 13C MAS NMR [, ]. This helps decipher the reaction pathway and identify intermediate species. For example, studies have shown the formation of a propene adsorption complex with zinc sites (π-complex) and σ-allylzinc species during the conversion of propane to aromatics [].
Q2: What are the undesirable reaction pathways observed during propane aromatization on Zn-modified zeolites, and how does propane (1-13C) help study them?
A: Besides the desired aromatization, propane can undergo hydrogenolysis, leading to the formation of methane and ethane []. Using propane-1-13C and propane-2-13C, combined with kinetic modeling based on in situ 1H MAS NMR measurements, researchers can distinguish between these pathways and analyze the role of Brønsted acid sites and Zn sites in the hydrogenolysis process [].
Q3: What insights can be obtained from studying the interaction of propane (1-13C) with different Zn species present in zeolites?
A: Research suggests that the nature of Zn species in zeolites significantly influences the catalytic activity and selectivity for propane aromatization and hydrogenolysis []. Using propane (1-13C) as a probe molecule in conjunction with spectroscopic techniques allows for a deeper understanding of how different Zn species interact with propane, influencing reaction pathways and product distribution. This information is crucial for designing more efficient and selective catalysts for propane conversion.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

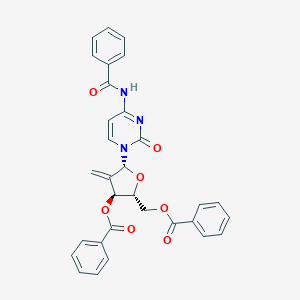
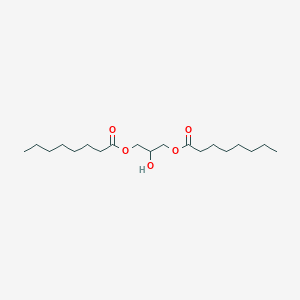
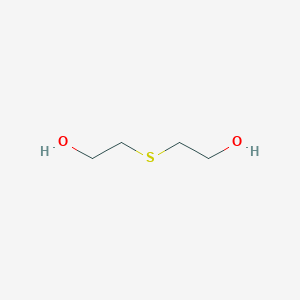
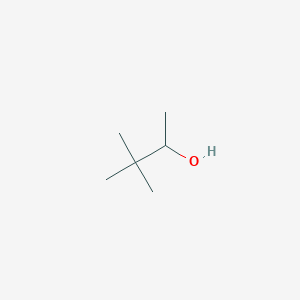
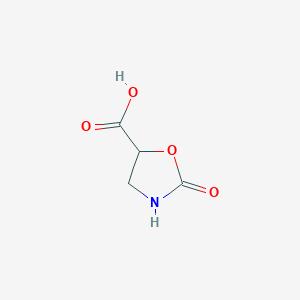
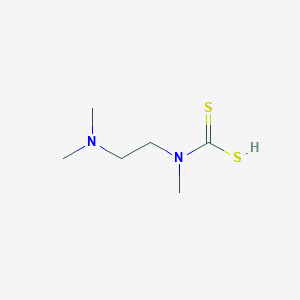
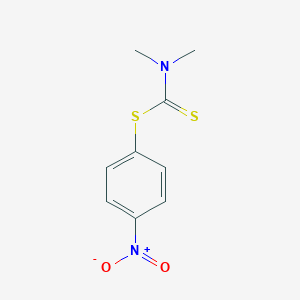
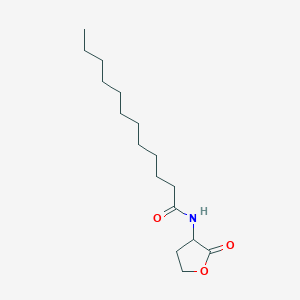
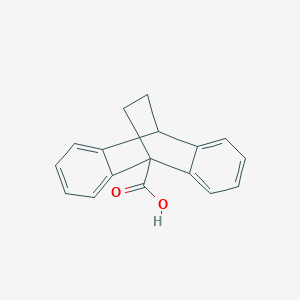
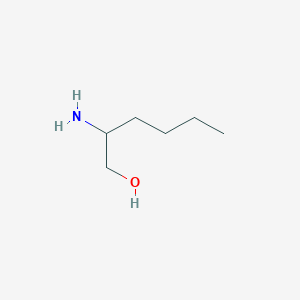
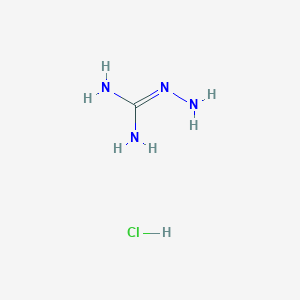
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
